1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine dihydrochloride - 1169989-01-8

1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine dihydrochloride

Catalog Number: EVT-1706765
CAS Number: 1169989-01-8
Molecular Formula: C15H19Cl2F3N4O
Molecular Weight: 399.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antimicrobial activity: [, ]
  • Anticancer activity: [, , ]
  • Anti-inflammatory activity: [, ]
  • Anticonvulsant activity: []
  • Neurological and psychiatric disorders: []
  • Modulators of chemokine receptors: []
Synthesis Analysis
  • Cyclization of N-acyl amidoximes: This method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a dehydrating agent. [, ]
  • Reaction of tetrazoles with acyl chlorides: Tetrazoles can react with acyl chlorides under heating to form 1,2,4-oxadiazoles. []
  • Cyclodehydration of diacylhydrazines: This approach involves the treatment of diacylhydrazines with dehydrating agents like phosphorus oxychloride or thionyl chloride. [, ]
Molecular Structure Analysis

1,2,4-Oxadiazole derivatives exhibit a planar five-membered ring structure. The presence of the trifluoromethyl group on the phenyl ring can influence the electron density distribution within the molecule, affecting its interactions with target proteins. Techniques like X-ray crystallography can provide detailed structural information, including bond lengths, angles, and intermolecular interactions. [, , , , , ]

Mechanism of Action
  • Enzyme inhibitors: By binding to the active site of enzymes and preventing their activity. [, , ]
  • Receptor antagonists/agonists: By binding to specific receptors and either blocking or activating their signaling pathways. [, , , , ]
Physical and Chemical Properties Analysis
  • Melting point: [, , , ]
  • Solubility: [, , ]
  • Lipophilicity: []
  • Stability: [, ]
Applications
  • Drug discovery: Development of novel therapeutic agents for various diseases, including infections, cancer, inflammation, and neurological disorders. [, , , , , , , , ]
  • Chemical biology: Investigation of biological processes and pathways. [, ]

2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

Compound Description: BI 665915 is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor with an IC50 of <10 nM for FLAP binding and <100 nM for LTB4 synthesis inhibition in human whole blood. [] It demonstrates a favorable cross-species drug metabolism and pharmacokinetics (DMPK) profile and is predicted to have low human clearance and minimal drug-drug interaction risks due to its cytochrome P450 3A4 profile. [] In murine studies, it exhibited a linear dose-exposure relationship and dose-dependent LTB4 production inhibition. []

Reference:

1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP)

Compound Description: PAPP is a 5-HT(1A) agonist with high affinity for the serotonin receptor in the parasitic nematode Haemonchus contortus. [] Research explored its potential as a lead compound for developing novel insecticides with a unique mode of action. []

Reference:

5-(4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol (1)

Compound Description: This compound serves as a key intermediate in the synthesis of several 1,3,4-oxadiazole and 1,2,4-triazole derivatives evaluated for their tuberculostatic activity. [] It is synthesized from phenylpiperazineacetic hydrazide and further modified through alkylation, substitution, and cyclization reactions to generate diverse analogues. []

Reference:

Reference:

4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine (V-0219)

Compound Description: V-0219 is a potent small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R) with subnanomolar potency for enhancing insulin secretion. [] It exhibits efficacy in potentiating GLP-1R stimulation and shows promise as a potential oral therapeutic for obesity-associated diabetes, offering advantages over peptidic GLP-1R agonists. []

Reference:

(Substituted)(4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazin-1-yl)methanone derivatives

Compound Description: This series of compounds, synthesized using a piperazine-containing 1,2,4-oxadiazole as the core moiety, were evaluated for in vitro antibacterial activity. [] Some derivatives, specifically compounds 8a, 8c, 8d, 8f, 8g, and 8i, exhibited promising antibacterial effects. []

Reference:

4-Chloro-6-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1H-benzimidazole

Compound Description: This compound, exhibiting an atypical neuroleptic profile, displays high affinity for D2, 5-HT2A, and α1-adrenergic receptors. [] Notably, it demonstrates an appropriate 5-HT2A/D2 pKi binding ratio (1.14) characteristic of atypical neuroleptics. [] Further pharmacological evaluation revealed its non-cataleptic action in rats and its ability to prevent d-amphetamine-induced hyperlocomotion in mice, suggesting potential atypical antipsychotic properties. []

Reference:

Properties

CAS Number

1169989-01-8

Product Name

1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine dihydrochloride

IUPAC Name

5-(1-piperazin-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole;dihydrochloride

Molecular Formula

C15H19Cl2F3N4O

Molecular Weight

399.2 g/mol

InChI

InChI=1S/C15H17F3N4O.2ClH/c1-10(22-7-5-19-6-8-22)14-20-13(21-23-14)11-3-2-4-12(9-11)15(16,17)18;;/h2-4,9-10,19H,5-8H2,1H3;2*1H

InChI Key

QDBSJIGUWBZPLL-UHFFFAOYSA-N

SMILES

CC(C1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F)N3CCNCC3.Cl.Cl

Canonical SMILES

CC(C1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F)N3CCNCC3.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.